N-(4-{[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]amino}phenyl)acetamide
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Overview
Description
N-[4-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamido)phenyl]acetamide is a complex organic compound belonging to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiazepine ring fused with a sulfonamide group and an acetamide moiety, making it a unique molecule with significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamido)phenyl]acetamide typically involves the following steps:
Formation of the Benzothiazepine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiazepine intermediate with sulfonyl chlorides in the presence of a base.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[4-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamido)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamido)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The benzothiazepine ring can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride
- N-[2-({4-[3-(anilino)-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl]pyridin-3-yl}oxy)ethyl]prop-2-enamide
Comparison:
- Structural Differences: While these compounds share the benzothiazepine core, they differ in their functional groups and side chains, which can significantly impact their biological activity and pharmacokinetics.
- Unique Features: N-[4-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamido)phenyl]acetamide is unique due to its combination of a sulfonamide group and an acetamide moiety, which may confer distinct biological properties compared to its analogs.
This detailed article provides a comprehensive overview of N-[4-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamido)phenyl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H17N3O4S2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[4-[(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-7-yl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C17H17N3O4S2/c1-11(21)18-12-2-4-13(5-3-12)20-26(23,24)14-6-7-16-15(10-14)19-17(22)8-9-25-16/h2-7,10,20H,8-9H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
HBQBROIKXLXRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)SCCC(=O)N3 |
Origin of Product |
United States |
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